molecular formula C22H30N2O2 B2452839 2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide CAS No. 1042694-42-7

2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide

Cat. No. B2452839
M. Wt: 354.494
InChI Key: MTNWMDSYESUYRX-UHFFFAOYSA-N
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Description

The compound “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” could potentially involve similar methods, although specific synthesis procedures for this compound were not found in the available literature.


Molecular Structure Analysis

The molecular structure of “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” would likely involve an adamantane core with various functional groups attached. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .

Scientific Research Applications

Cholinesterase Inhibitory Activities

Adamantyl-based compounds have been studied for their potential in treating neurological conditions due to their cholinesterase inhibitory activities. These compounds demonstrate significant inhibition effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and associated with diseases like Alzheimer's. The structure-activity relationship analysis revealed that compounds with specific electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory activities, suggesting a promising avenue for developing novel treatments for neurological disorders (Kwong et al., 2017).

11β-Hydroxysteroid Dehydrogenase 1 Inhibition

Another significant area of research involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as diabetes and obesity. Adamantyl-based derivatives, specifically 3-amino-N-adamantyl-3-methylbutanamide derivatives, have shown potent inhibitory activity against 11β-HSD1 in both in vitro and ex vivo models. This suggests their potential in managing metabolic diseases through modulation of glucocorticoid action (Lee et al., 2014).

Chemiluminescence in Clinical Research

The application of adamantyl-based compounds extends to clinical research methodologies, particularly in enhancing chemiluminescence assays. These assays are crucial for detecting and quantifying various biological substances. Adamantyl derivatives, such as adamantyl 1,2-dioxetane, are used in chemiluminescent labels for immunoassays and nucleic acid probe assays, offering high sensitivity and specificity in detecting pathogens, biomarkers, and genetic materials (Kricka, 2003).

Synthesis and Medicinal Chemistry Applications

Adamantyl-based compounds are integral to the development of new drugs, exhibiting a range of activities from antiviral to anti-inflammatory effects. Their synthesis and structural characterization provide insights into their reactivity and potential as pharmaceutical agents. Notably, these compounds have been investigated for their antioxidant and anti-inflammatory properties, highlighting their versatility in drug design and potential therapeutic applications (Kumar et al., 2015).

Future Directions

The future directions for research on “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications in medicinal chemistry and nanomaterials .

properties

IUPAC Name

N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNWMDSYESUYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide

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